molecular formula C21H23N3O4S B2418166 Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-84-7

Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2418166
CAS No.: 851947-84-7
M. Wt: 413.49
InChI Key: APZZLWFZPHJXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, an ethyl ester group, and various substituents such as a pivalamido group and a p-tolyl group

Preparation Methods

The synthesis of Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of the Pivalamido Group: The pivalamido group is introduced through an amide formation reaction, typically using pivaloyl chloride and an appropriate amine.

    Esterification: The ethyl ester group is introduced via esterification, often using ethanol and an acid catalyst.

    Substitution Reactions: The p-tolyl group is introduced through a substitution reaction, which may involve the use of a suitable halide and a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Ethyl 4-oxo-5-pivalamido-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can be compared with other thienopyridazine derivatives, such as:

    Ethyl 4-oxo-5-amino-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: This compound has an amino group instead of a pivalamido group, which may result in different pharmacological properties.

    Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.

    Ethyl 4-oxo-5-pivalamido-3-(phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate: The presence of a phenyl group instead of a p-tolyl group can influence the compound’s electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-(2,2-dimethylpropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-6-28-19(26)16-14-11-29-17(22-20(27)21(3,4)5)15(14)18(25)24(23-16)13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZZLWFZPHJXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.